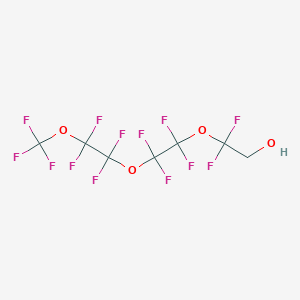
1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol
Overview
Description
1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol is a fluorinated compound with the molecular formula C7H3F13O4. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various scientific research applications, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
It’s known that perfluorinated compounds often interact with various enzymes and proteins, affecting their function .
Mode of Action
The exact mode of action of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is not well-documented. It’s likely that it interacts with its targets, leading to changes in their function. More research is needed to fully understand this interaction .
Biochemical Pathways
Perfluorinated compounds are known to influence various biochemical and physiological processes, such as the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways .
Result of Action
Given its potential interactions with various enzymes and proteins, it’s likely that it could have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol typically involves the reaction of perfluorinated alkyl iodides with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or ethers.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen fluoride, sodium borohydride, and various organic solvents.
Scientific Research Applications
1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of biological membranes and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty polymers and as a component in lubricants and coatings
Comparison with Similar Compounds
1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol can be compared with other fluorinated compounds such as:
1h,1h-Perfluoro-3,6,9-trioxaundecane-1,11-diol: Similar in structure but with additional hydroxyl groups, making it more hydrophilic.
Perfluoro-3,6,9-trioxatridecanoic acid: Contains a carboxylic acid group, which alters its reactivity and solubility.
Methyl nonafluorobutyl ether: A smaller fluorinated ether with different physical and chemical properties.
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F13O4/c8-2(9,1-21)22-3(10,11)4(12,13)23-5(14,15)6(16,17)24-7(18,19)20/h21H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUFRYZQAPBGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O(CF2CF2O)2CF2CH2OH, C7H3F13O4 | |
| Record name | Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380797 | |
| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147492-57-7 | |
| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



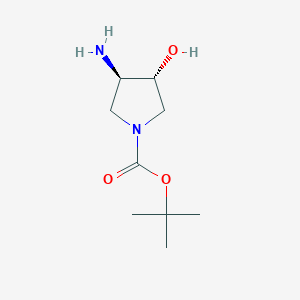
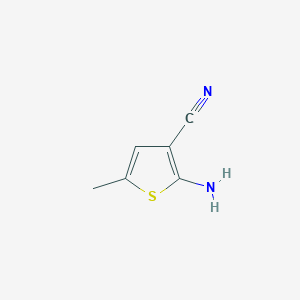
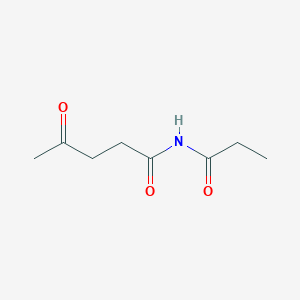
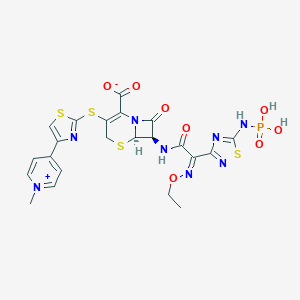

![N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester](/img/structure/B129216.png)
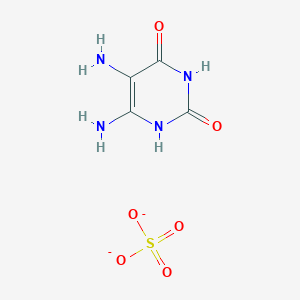
![[S-(E)]-7-Heneicosen-10-ol](/img/structure/B129218.png)
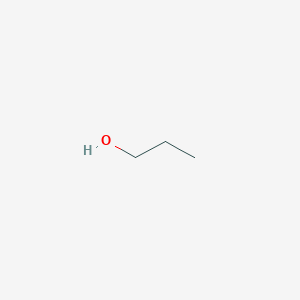
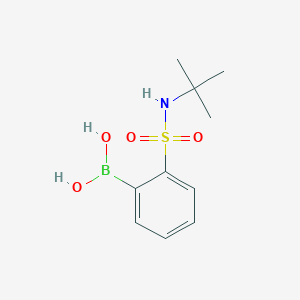
![[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate](/img/structure/B129224.png)
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)

